molecular formula C13H24N2O3 B063639 Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate CAS No. 178312-51-1

Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate

Cat. No. B063639
CAS RN: 178312-51-1
M. Wt: 256.34 g/mol
InChI Key: DRYSGWPVVVBDNA-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate, also known as Boc-HPA, is a chemical compound that has been studied extensively for its potential applications in medicinal chemistry. It is a type of azetidine derivative that has been shown to have a wide range of biological effects, including anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes in the body that are involved in inflammation and cancer. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation, and it has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in cancer.
Biochemical and Physiological Effects:
Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate has been shown to have a wide range of biological effects. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. It has also been shown to have anti-cancer effects, making it a potential candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate is that it is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for the study of Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate. One potential direction is to further explore its anti-inflammatory and analgesic properties and investigate its potential as a treatment for pain and inflammation. Another potential direction is to further explore its anti-cancer properties and investigate its potential as a treatment for cancer. Additionally, future research could focus on developing new synthesis methods for Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate that improve its solubility and make it easier to use in experiments.

Scientific Research Applications

Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been shown to have anti-cancer properties, making it a potential candidate for the treatment of cancer.

properties

IUPAC Name

tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-7-10(8-15)14-6-4-5-11(16)9-14/h10-11,16H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYSGWPVVVBDNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-(t-butoxycarbonyl)-3-methanesulphonyloxyazetidine (see International Patent Application Publication no. WO93/19059) (1.5 g, 4.78 mmol) and 3-hydroxypiperidine (1.9 g, 4 mol. equiv.) was heated at 110° C. for sixteen hours. The mixture was cooled to room temperature and partitioned between ethyl acetate (100 ml) and 5% aqueous sodium bicarbonate solution (100 ml). The layers were separated and the aqueous phase was extracted with a further portion of ethyl acetate (100 ml). The combined organic layers were dried over anhydrous magnesium sulphate. The solution was filtered, the solvent removed from the filtrate under reduced pressure and the crude product purified by column chromatography using silica gel eluting with methanol:dichloromethane (1:9, by volume) to give the title compound (1.4 g). TLC Rf=0.3 (silica, methanol:dichloromethane, 1:9, by volume).
Quantity
0 (± 1) mol
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Reaction Step One
Quantity
1.9 g
Type
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Reaction Step Two

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